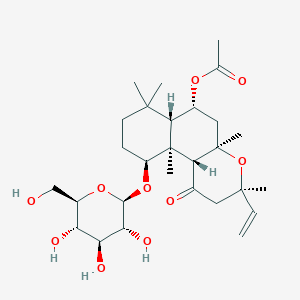![molecular formula C23H22FNO4 B1264227 N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide CAS No. 1104493-11-9](/img/structure/B1264227.png)
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide, also known as PBR-06, is a chemical compound with the molecular formula C23H22FNO4 and a molecular weight of 395.42 g/mol . It is a member of the acetamide class of compounds and is characterized by its achiral nature, meaning it does not have stereoisomers .
Métodos De Preparación
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Acetamide formation: The final step involves the reaction of the fluorinated intermediate with an acetamide derivative to form this compound.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed from this reaction is a carboxylic acid derivative.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of an alcohol derivative.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces the fluorine atom.
Aplicaciones Científicas De Investigación
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .
Comparación Con Compuestos Similares
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:
PBR-28: Another acetamide derivative with similar biological activities but different molecular targets.
DPA-714: A compound with a similar structure but different pharmacological properties.
PK11195: A well-known ligand for the same receptor family but with distinct binding affinities and effects.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1104493-11-9 |
|---|---|
Fórmula molecular |
C23H22FNO4 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22FNO4/c1-27-19-12-13-21(28-2)17(14-19)16-25(23(26)15-24)20-10-6-7-11-22(20)29-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 |
Clave InChI |
NSOMTOOLHNHIJA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |
| 1104493-11-9 | |
Sinónimos |
(18F)N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline 18F-PBR06 N-fluoroacetyl-2MeOBzPhOA N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(15R)-13-[(2-chlorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264146.png)

![[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264149.png)










![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)
